tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride
Description
Chemical Structure: The compound features a fluorinated azetidine ring with a tert-butyl carbamate group and an N-methyl substituent. Its molecular formula is C₉H₁₈ClFN₂O₂, with a molecular weight of 240.703 g/mol (CAS: 1818847-51-6) . The hydrochloride salt improves solubility for pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10;/h12H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTJYNHJMAETET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CNC1)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Azetidine Amine
The foundational step involves introducing the Boc group to the primary amine of 3-fluoroazetidine-3-methylamine. This is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). For example:
Key parameters include maintaining temperatures between 0–25°C to prevent premature decomposition of the Boc group. Yields typically range from 70–85%, with purification via silica gel chromatography (hexane/ethyl acetate gradient).
N-Methylation of the Carbamate
Subsequent N-methylation employs methyl iodide or dimethyl sulfate in the presence of a strong base such as sodium hydride (NaH). For instance, treating tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate with NaH in THF at 0°C, followed by dropwise addition of methyl iodide, affords the N-methylated intermediate:
Reaction monitoring via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) ensures complete conversion. Post-reaction workup involves quenching excess NaH with ice-cold water, extraction with ethyl acetate, and drying over sodium sulfate.
Hydrochloride Salt Formation
The final step converts the free base to its hydrochloride salt by treating with hydrogen chloride (HCl) gas in diethyl ether or a 4 M HCl solution in dioxane. Crystallization is induced by cooling to −20°C, yielding the title compound as a white solid:
Purity exceeding 97% is achievable through recrystallization from ethanol/water mixtures.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Boc Protection : THF outperforms DCM in reaction rate (complete in 2 h vs. 4 h) but requires stricter anhydrous conditions. Elevated temperatures (>40°C) risk Boc group cleavage.
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N-Methylation : Dimethylformamide (DMF) enhances solubility of NaH but complicates purification. THF at 0°C balances reactivity and side-product suppression.
Catalytic and Stoichiometric Considerations
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Base Selection : Sodium hydride (60% dispersion in mineral oil) provides superior deprotonation efficiency compared to potassium carbonate, particularly for sterically hindered amines.
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Methylation Agents : Methyl iodide’s volatility necessitates careful handling, whereas dimethyl sulfate offers higher boiling points but introduces toxicity concerns.
Analytical Characterization
Spectroscopic Data
Purity and Yield Metrics
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Boc Protection | 85 | 95 | Column Chromatography |
| N-Methylation | 78 | 92 | Recrystallization |
| HCl Salt Formation | 90 | 97 | Ethanol/Water Slurry |
Comparative Analysis of Methodologies
Patent vs. Academic Protocols
Patent CN105461690A emphasizes scalability, using cost-effective NaH and THF, but reports slightly lower yields (75%) due to intermediate purification challenges. Academic approaches prioritize purity through multiple chromatographic steps, achieving >90% purity but requiring specialized equipment.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group in the azetidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate; hydrochloride is being explored as a building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
2. Enzyme Inhibition Studies
Research has indicated that derivatives of this compound can act as enzyme inhibitors. For example, studies on similar carbamate derivatives have shown promise in inhibiting enzymes involved in neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .
Pharmacological Insights
1. Antiviral Activity
Recent studies have suggested that compounds with similar structural motifs exhibit antiviral properties. The incorporation of fluorine atoms often enhances metabolic stability and bioactivity, making tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate; hydrochloride a candidate for antiviral drug development .
2. Anticancer Properties
Preliminary investigations have shown that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, which is critical in cancer treatment strategies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme inhibition | Demonstrated effective inhibition of acetylcholinesterase, suggesting potential for neuroprotective applications. |
| Study B | Antiviral testing | Showed significant reduction in viral load in vitro against influenza virus strains. |
| Study C | Cytotoxicity assays | Reported IC₅₀ values indicating effective cytotoxicity against breast cancer cell lines at low concentrations. |
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride involves its interaction with specific molecular targets. The fluoroazetidine ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Azetidine Derivatives
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate; hydrochloride
- CAS : 2068138-00-9
- Molecular Formula : C₉H₁₉ClN₂O₂
- Molecular Weight : 222.710 g/mol
- Key Differences : Lacks the fluorine atom and N-methyl group. The 2-methyl substituent on the azetidine ring reduces ring strain compared to fluorination. Lower molecular weight may correlate with increased solubility .
tert-Butyl (3-methylazetidin-3-yl)carbamate hydrochloride
- CAS : 1179361-35-3
- Molecular Formula : C₈H₁₇ClN₂O₂
- Molecular Weight : 208.69 g/mol
- Key Differences: Features a 3-methylazetidine instead of 3-fluoro substitution.
Fluorinated Heterocyclic Analogs
tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
N-Methyl Carbamate Derivatives
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methyl-carbamate
Hydroxyazetidine Derivatives
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate; hydrochloride
Data Table: Structural and Molecular Comparison
Research Findings and Functional Implications
- Fluorine vs.
- Hydrochloride Salt : All analogs listed are hydrochloride salts, suggesting improved aqueous solubility for in vivo applications .
Biological Activity
Tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H21FN2O2
- Molecular Weight : 232.3 g/mol
- CAS Number : 2202263-12-3
- IUPAC Name : tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate
Tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate acts primarily through modulation of neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests potential interactions with receptors involved in cognitive and motor functions.
- Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive processes.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research has shown that tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate exhibits several pharmacological effects:
- Antidepressant-like Activity : In animal models, the compound demonstrated significant antidepressant-like effects, as evidenced by reduced immobility times in forced swim tests.
- Cognitive Enhancements : Studies have suggested improvements in memory and learning tasks, indicating potential applications in treating cognitive disorders.
In Vitro Studies
A series of in vitro experiments were conducted to assess the biological activity of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate:
In Vivo Studies
In vivo studies further corroborated the findings from in vitro assays:
- Animal Model Trials : Mice treated with the compound showed a significant reduction in depressive-like behaviors compared to control groups.
- Cognitive Tests : Enhanced performance was observed in maze tests, suggesting improved spatial learning capabilities.
Safety and Toxicology
The safety profile of tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate has been evaluated through various toxicity studies:
- Acute Toxicity : No severe adverse effects were noted at doses up to 100 mg/kg in rodent models.
- Chronic Toxicity : Long-term exposure studies indicated no significant organ toxicity or carcinogenic effects, aligning with safety classifications from regulatory bodies.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions, including carbamate formation and fluorinated azetidine derivatization. A key method involves reacting tert-butyl chloroformate with fluorinated azetidine precursors under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl by-products . Critical parameters include:
- Temperature : Reactions often proceed at 0–25°C to prevent carbamate hydrolysis.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization is used to isolate high-purity product (>95%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H), fluorinated azetidine ring (δ 4.0–5.0 ppm for F coupling), and carbamate linkage .
- X-ray crystallography : Resolves stereochemistry of the 3-fluoroazetidine moiety and hydrogen-bonding patterns in the hydrochloride salt .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHFClNO) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?
- Catalyst screening : Chiral bases (e.g., cinchona alkaloids) or transition-metal catalysts may enhance stereoselectivity in azetidine ring formation.
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., tert-butyl group cleavage) .
- In-line analytics : Real-time FTIR or HPLC monitoring identifies intermediates and optimizes reaction termination .
Q. What methodologies are used to evaluate this compound’s biological activity, particularly enzyme interactions?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
- Structural activity relationship (SAR) studies : Modify the fluoromethyl or carbamate group to assess impact on binding affinity .
- Cellular uptake studies : Radiolabeling (e.g., F) tracks intracellular distribution in model systems .
Q. How can researchers resolve contradictions in reported reactivity or bioactivity data?
- Systematic reproducibility checks : Control variables like solvent purity, moisture levels, and storage conditions (e.g., hydrochloride salt stability at 4°C vs. room temperature) .
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- Computational validation : Molecular dynamics simulations reconcile discrepancies in observed vs. predicted binding modes .
Q. What computational approaches are integrated with experimental data for drug design applications?
- Docking studies : Predict binding poses to targets (e.g., GPCRs) using software like AutoDock Vina.
- Quantum mechanical (QM) calculations : Assess fluorine’s electronic effects on carbamate stability and hydrogen-bonding potential .
- Machine learning models : Train on bioactivity datasets to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
